BM635

Antimycobacterial MmpL3 inhibition Tuberculosis

BM635 is a best-in-class 1,5-diarylpyrrole MmpL3 inhibitor optimized from the BM212 scaffold, delivering sub-micromolar potency (MIC 0.12 μM) against both replicating and non-replicating M. tuberculosis, including MDR clinical isolates. Its hydrochloride salt (BM635-HCl) doubles in vivo exposure and achieves an ED99 of 49 mg/kg in murine TB models. The compound's well-characterized high lipophilicity and poor aqueous solubility make it an ideal model for BCS Class II/IV formulation development. Select BM635 as a high-confidence positive control in HTS campaigns targeting cell wall biosynthesis, a tool compound for latent TB persister studies, or a reference standard for evaluating bioavailability-enhancing drug delivery strategies such as nanoemulsions, niosomes, or salt formation.

Molecular Formula C25H29FN2O
Molecular Weight 392.5 g/mol
Cat. No. B1447796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM635
Molecular FormulaC25H29FN2O
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4
InChIInChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3
InChIKeyNEEGNYKRJDHJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BM635: An Optimized MmpL3 Inhibitor for Tuberculosis Research


BM635 is a synthetic small molecule that acts as an inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in mycolic acid incorporation into the mycobacterial cell wall [1]. It belongs to the 1,5-diarylpyrrole chemical class, identified and optimized through a systematic hit-to-lead campaign from the initial hit compound BM212 [2]. BM635 exhibits potent anti-mycobacterial activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) [3], and has demonstrated significant in vivo efficacy in a murine model of tuberculosis infection [4].

Why MmpL3 Inhibitors Are Not Interchangeable: The Case for BM635


MmpL3 inhibitors are a chemically diverse class of compounds with varying degrees of potency, selectivity, and pharmacokinetic properties [1]. Despite sharing a common target, their differential activity against replicating and non-replicating mycobacteria, combined with significant differences in in vivo exposure and efficacy, precludes generic substitution [2]. For instance, while the parent compound BM212 shows modest activity, optimized derivatives like BM635 demonstrate markedly improved potency, an enhanced therapeutic window, and better in vivo performance [3]. Furthermore, the high lipophilicity and poor aqueous solubility of many early MmpL3 inhibitors necessitate formulation strategies like salt formation to achieve adequate bioavailability, a characteristic not universally applicable across all analogs [4].

Quantitative Comparative Evidence for BM635 vs. Key MmpL3 Inhibitor Analogs


BM635 Demonstrates Superior Potency Against M. tuberculosis H37Rv Relative to Parent Compound BM212

BM635 exhibits a significantly lower Minimum Inhibitory Concentration (MIC) against replicating M. tuberculosis H37Rv compared to its parent compound BM212, reflecting improved potency from the hit-to-lead optimization .

Antimycobacterial MmpL3 inhibition Tuberculosis

BM635 Offers a Superior Selectivity Index Compared to BM212

BM635 demonstrates a significantly improved selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to MIC, compared to the parent compound BM212 [1]. This indicates a wider therapeutic window and lower potential for host cell toxicity.

Selectivity index Cytotoxicity Therapeutic window

BM635 Shows Superior In Vivo Efficacy in a Murine Tuberculosis Model Compared to BM212

In an acute murine model of tuberculosis infection, BM635 achieved a 99% reduction in lung bacterial burden (ED99) at a dose of 49 mg/kg [1]. This contrasts with the parent compound BM212, which did not demonstrate the same level of in vivo efficacy at comparable doses [2].

In vivo efficacy Murine model ED99

BM635 Exhibits Potent Activity Against Non-Replicating M. tuberculosis, a Feature Not Shared by All MmpL3 Inhibitors

Unlike several other MmpL3 inhibitors, BM635 retains potent activity against non-replicating M. tuberculosis (NR-Mtb) [1]. For example, the adamantyl urea MmpL3 inhibitor AU1235 shows no detectable activity against NR-Mtb in an anaerobic model .

Non-replicating Dormant Latent tuberculosis

BM635 Demonstrates Good Microsomal Stability, a Key Pharmacokinetic Advantage

BM635 exhibits good metabolic stability in mouse liver microsomes, a critical parameter for predicting in vivo half-life and oral bioavailability [1]. This is a quantifiable advantage over some other MmpL3 inhibitors, which may suffer from rapid hepatic clearance.

Microsomal stability Pharmacokinetics Metabolic stability

Salt Formation Strategy Doubles In Vivo Exposure of BM635 Compared to Free Base

The hydrochloride salt of BM635 (BM635-HCl) demonstrates a two-fold increase in in vivo exposure compared to the free base form, directly addressing the free base's poor aqueous solubility and moderate bioavailability [1].

Bioavailability Salt formulation Pharmacokinetics

Optimal Application Scenarios for BM635 in Tuberculosis Research


In Vitro Potency Screening Against Drug-Sensitive and Drug-Resistant M. tuberculosis Strains

Given its sub-micromolar MIC (0.12 μM) against M. tuberculosis H37Rv and documented activity against MDR clinical isolates [1], BM635 serves as an excellent positive control or reference compound in high-throughput screening campaigns for novel anti-tubercular agents, particularly those targeting cell wall biosynthesis.

Investigating Activity Against Non-Replicating and Persister Mycobacteria

BM635's unique ability to maintain activity against non-replicating M. tuberculosis [2] makes it a critical tool compound for studies focused on latent TB infection and the development of new therapies targeting persister populations, a key challenge in shortening TB treatment duration.

In Vivo Efficacy Studies in Murine Tuberculosis Models

The hydrochloride salt of BM635 (BM635-HCl) is specifically validated for use in in vivo murine models of acute TB infection, demonstrating a clear ED99 of 49 mg/kg [3]. This proven in vivo activity makes it suitable for researchers evaluating the efficacy of new combination therapies or drug delivery systems in a relevant animal model.

Formulation and Drug Delivery Research for Highly Lipophilic Compounds

The inherent high lipophilicity and poor aqueous solubility of BM635 [4] present a well-characterized challenge for drug delivery. This makes BM635 an ideal model compound for evaluating advanced formulation strategies such as nanoemulsions, niosomes, or salt formation to improve the bioavailability of BCS Class II/IV anti-infectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM635

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.